molecular formula C10H6BrF2NO2 B1381684 3-Bromo-8-(difluoromethoxy)quinolin-4-ol CAS No. 1599122-70-9

3-Bromo-8-(difluoromethoxy)quinolin-4-ol

Cat. No.: B1381684
CAS No.: 1599122-70-9
M. Wt: 290.06 g/mol
InChI Key: WXXJKTXFTRVBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-(difluoromethoxy)quinolin-4-ol is a quinoline derivative characterized by the presence of bromine and difluoromethoxy groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 8-(difluoromethoxy)quinolin-4-ol using bromine or a brominating agent under controlled conditions. The reaction conditions often include a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-(difluoromethoxy)quinolin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives with varying biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-8-(difluoromethoxy)quinolin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular targets.

    Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.

    Industrial Applications: It is utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    8-(Difluoromethoxy)quinolin-4-ol: Lacks the bromine atom but shares the difluoromethoxy group.

    3-Bromoquinolin-4-ol: Lacks the difluoromethoxy group but contains the bromine atom.

    Quinolin-4-ol: The parent compound without any substituents.

Uniqueness

3-Bromo-8-(difluoromethoxy)quinolin-4-ol is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3-bromo-8-(difluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-6-4-14-8-5(9(6)15)2-1-3-7(8)16-10(12)13/h1-4,10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXJKTXFTRVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Reactant of Route 2
3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Reactant of Route 3
Reactant of Route 3
3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Reactant of Route 4
Reactant of Route 4
3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Reactant of Route 5
Reactant of Route 5
3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Reactant of Route 6
Reactant of Route 6
3-Bromo-8-(difluoromethoxy)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.